(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate
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Overview
Description
(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core linked to phenylene and nicotinate groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate typically involves the reaction of indole derivatives with nicotinic acid esters under specific conditions. One common method includes the condensation of 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters with phenylhydrazine . The reaction is carried out in the presence of a catalyst, often under reflux conditions, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially affecting its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development .
Medicine
In medicine, research has focused on the compound’s potential therapeutic effects. Studies have explored its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new treatments for various diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it valuable in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
(2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile: Another indole derivative with similar structural features but different functional groups.
N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide: A compound with a similar indole core but different substituents, studied for its anticancer properties.
Uniqueness
What sets (1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate apart is its combination of phenylene and nicotinate groups, which may confer unique chemical and biological properties. This structural uniqueness allows for diverse applications and potential advantages in various fields of research.
Properties
CAS No. |
5054-75-1 |
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Molecular Formula |
C32H21N3O5 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
[4-[2-oxo-3-[4-(pyridine-3-carbonyloxy)phenyl]-1H-indol-3-yl]phenyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C32H21N3O5/c36-29(21-5-3-17-33-19-21)39-25-13-9-23(10-14-25)32(27-7-1-2-8-28(27)35-31(32)38)24-11-15-26(16-12-24)40-30(37)22-6-4-18-34-20-22/h1-20H,(H,35,38) |
InChI Key |
SRSANMCAMDFGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)OC(=O)C4=CN=CC=C4)C5=CC=C(C=C5)OC(=O)C6=CN=CC=C6 |
Origin of Product |
United States |
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